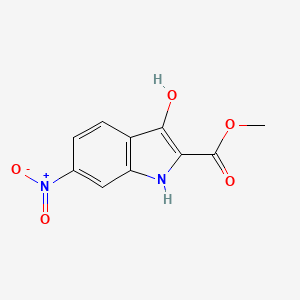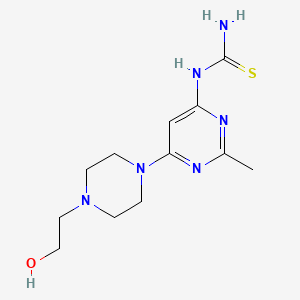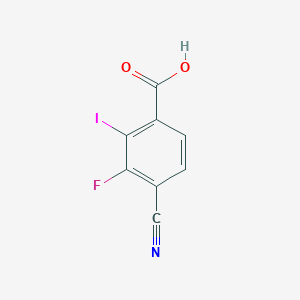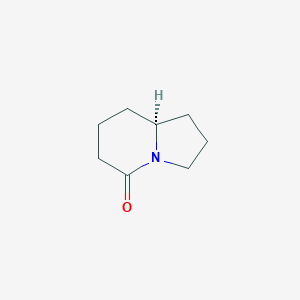
(S)-Hexahydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Hexahydroindolizin-5(1H)-one is a chiral compound belonging to the class of indolizidine alkaloids It is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-alkylated amino acids or amino alcohols. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of trifluoroacetic acid or sodium hydride can promote the formation of the indolizidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These can include catalytic hydrogenation of suitable precursors or the use of continuous flow reactors to optimize reaction conditions and yield. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale.
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydroindolizin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactam ring to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolizidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-Hexahydroindolizin-5(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-Hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indolizidine: A parent compound with a similar bicyclic structure but lacking the lactam ring.
Pyrrolizidine: Another bicyclic compound with a different ring fusion pattern.
Quinolizidine: A related compound with a nitrogen atom in the ring system.
Uniqueness
(S)-Hexahydroindolizin-5(1H)-one is unique due to its specific chiral configuration and the presence of the lactam ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(8aS)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m0/s1 |
InChI Key |
RDPDXQHZOLPNMZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H]2CCCN2C(=O)C1 |
Canonical SMILES |
C1CC2CCCN2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



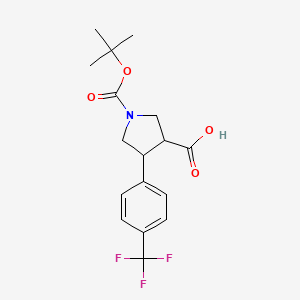
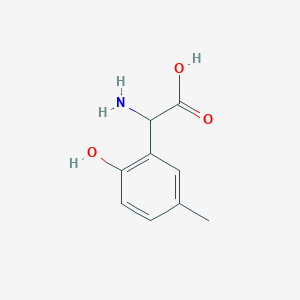
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)


![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
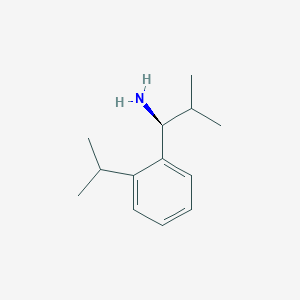
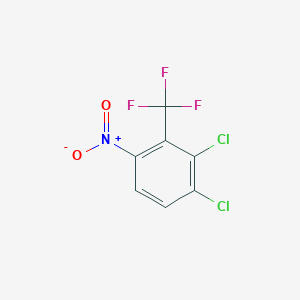
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
